molecular formula C15H14FNO B1503216 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone CAS No. 1017781-71-3

1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1503216
CAS No.: 1017781-71-3
M. Wt: 243.28 g/mol
InChI Key: VDEGALPOSNGJLK-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone typically involves the following steps:

  • Benzene Derivatives:

  • Fluorination: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions, where fluorine is introduced into the aromatic ring.

  • Coupling Reactions: The final step involves the coupling of the aminomethylbenzene derivative with the fluorophenyl compound to form the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an amine oxide.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution typically uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of amine derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of bioactive compounds with potential biological activity.

  • Medicine: The compound has been explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.

  • 4-Fluorobenzylamine: Features a fluorophenyl group attached to a benzylamine structure.

Uniqueness: 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone is unique due to its combination of an aminomethyl group and a fluorophenyl group on the same molecule, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Biological Activity

1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone, also known as a derivative of phenylketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an aminomethyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Structure

  • Chemical Formula: C15H14FNO
  • Molecular Weight: 243.28 g/mol
  • CAS Number: 1017781-71-3

Structural Characteristics

The compound features:

  • An aminomethyl group attached to a phenyl ring.
  • A fluorine atom on the para position of another phenyl ring.
PropertyValue
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
CAS Number1017781-71-3
SolubilitySoluble in ethanol

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 20 µM against the A-431 epidermoid carcinoma cell line, suggesting significant antiproliferative activity .

The proposed mechanism of action for this compound involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with the cell cycle.

Case Study: Antitumor Efficacy

In a case study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

  • A reduction in cell viability by over 50% after 48 hours of exposure.
  • Enhanced expression of pro-apoptotic markers, indicating a shift towards apoptotic pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • CYP Enzymes: Exhibits inhibition against CYP1A2, which is crucial for drug metabolism.
  • Potential as a Drug Candidate: Its ability to modulate enzyme activity suggests it may interact with other therapeutic agents, warranting further investigation into its pharmacokinetics and drug-drug interactions .

Toxicity Studies

Toxicological assessments revealed that at lower concentrations, the compound shows minimal cytotoxicity toward non-cancerous cell lines, indicating a degree of selectivity that is beneficial for therapeutic applications.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGALPOSNGJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695787
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-71-3
Record name 1-[4-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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